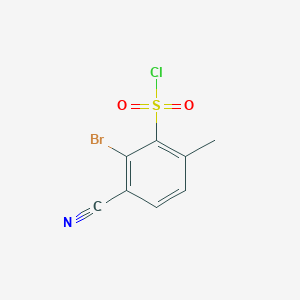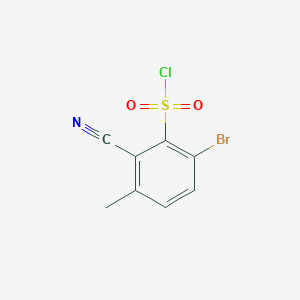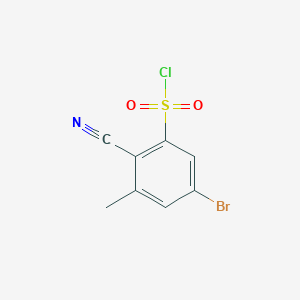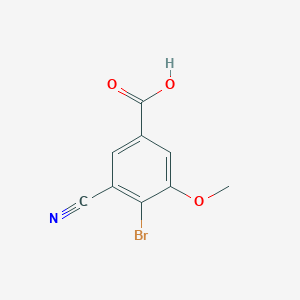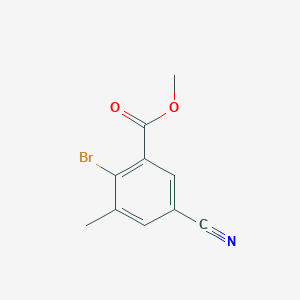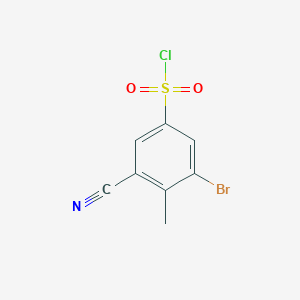![molecular formula C13H19NO4S3 B1415665 Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1268691-68-4](/img/structure/B1415665.png)
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Vue d'ensemble
Description
“Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the molecular formula C13H19NO4S3 . It is a complex organic compound that contains several functional groups, including an ester, a thioether, and a dioxo-pyrrolidinyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The propanoic acid moiety provides a carboxylic acid functional group, while the butylthiothioxomethylthio group introduces sulfur atoms into the structure. The 2,5-dioxo-1-pyrrolidinyl group contains a cyclic structure with two carbonyl groups .Applications De Recherche Scientifique
1. Synthesis and Biological Activity
The derivative has been studied in the context of synthesizing various esters and acids. For instance, the synthesis and cardiotonic activity of certain pyridinecarboxylic acids and their esters, which are analogous to milrinone, a drug used in heart failure treatment, have been investigated (Mosti et al., 1992). Another study explored the synthesis of 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating biologically active 2-thioxo-l,3thiazan-4-ones (Orlinskii, 1996).
2. Antimicrobial and Antiproliferative Effects
Research has been conducted on the antiproliferative activity of certain propanoic acid derivatives against human cancer cell lines, indicating potential in cancer research (Božić et al., 2017). Additionally, these compounds exhibited significant antimicrobial activity against a range of microorganisms, suggesting their utility in antimicrobial studies.
3. Chemical Synthesis and Analysis Techniques
Studies have also focused on the synthesis of specific esters and acids for analytical purposes. For instance, a method was developed for the capillary liquid chromatography of chlorophenoxy acid herbicides and their esters in apple juice samples, demonstrating the derivative's application in analytical chemistry (Rosales-Conrado et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S3/c1-4-5-8-20-12(19)21-13(2,3)11(17)18-14-9(15)6-7-10(14)16/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAGQZNPTXGGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








